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molecular formula C9H12O2 B8671575 Hexahydro-4,7-methanoisobenzofuran-1(7aH)-one

Hexahydro-4,7-methanoisobenzofuran-1(7aH)-one

Cat. No. B8671575
M. Wt: 152.19 g/mol
InChI Key: DGTBPTXOXUGLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06992197B2

Procedure details

Under nitrogen atmosphere, 176 g (4.649 mol) of sodium borohydride was put into a flask and 2000 g of THF and 9.8 g of methanol were added thereto. A solution of 954 g (5.812 mol) of 5-norbornene-2,3-dicarboxylic anhydride dissolved in 2800 g of THF was added thereto dropwise while cooling them by an ice bath to keep the reaction temperature at 35° C. or lower. After completion of the dropping, the mixture was stirred at 30° C. for 4 hours, then poured into 3000 g of 10% aqueous sulfuric acid solution at 20° C. or lower and stirred for a while. Under reduced pressure, THF was recovered, and 1800 g of MIBK was added thereto for extraction. Further 900 g of MIBK was added to the separated aqueous layer for extraction and combined with the organic layer. 63.6 g of sodium carbonate and 200 g of water were added to the organic layer and stirred for a while. The separated organic layer was washed with diluted sulfuric acid and water, then concentrated, thereby 565.3 g of a white solid desired product of a lactone compound was obtained (64.76% yield).
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
954 g
Type
reactant
Reaction Step Two
Name
Quantity
2800 g
Type
solvent
Reaction Step Two
Quantity
3000 g
Type
reactant
Reaction Step Three
Quantity
9.8 g
Type
catalyst
Reaction Step Four
Name
Quantity
2000 g
Type
solvent
Reaction Step Four
Yield
64.76%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]12[CH2:9][CH:6]([CH:7]=[CH:8]1)[CH:5]1[C:10]([O:12][C:13](=O)[CH:4]21)=[O:11].S(=O)(=O)(O)O>C1COCC1.CO>[CH:6]12[CH2:9][CH:3]([CH2:8][CH2:7]1)[CH:4]1[CH:5]2[C:10](=[O:11])[O:12][CH2:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
176 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
954 g
Type
reactant
Smiles
C12C3C(C(C=C1)C2)C(=O)OC3=O
Name
Quantity
2800 g
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3000 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
9.8 g
Type
catalyst
Smiles
CO
Name
Quantity
2000 g
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
After completion of the dropping, the mixture was stirred at 30° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
dropwise while cooling them by an ice bath
CUSTOM
Type
CUSTOM
Details
at 35° C.
STIRRING
Type
STIRRING
Details
lower and stirred for a while
CUSTOM
Type
CUSTOM
Details
Under reduced pressure, THF was recovered
ADDITION
Type
ADDITION
Details
1800 g of MIBK was added
EXTRACTION
Type
EXTRACTION
Details
for extraction
ADDITION
Type
ADDITION
Details
Further 900 g of MIBK was added to the separated aqueous layer for extraction
ADDITION
Type
ADDITION
Details
63.6 g of sodium carbonate and 200 g of water were added to the organic layer
STIRRING
Type
STIRRING
Details
stirred for a while
WASH
Type
WASH
Details
The separated organic layer was washed with diluted sulfuric acid and water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C12C3C(OCC3C(CC1)C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 565.3 g
YIELD: PERCENTYIELD 64.76%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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